![molecular formula C10H8N2O2 B143153 1-Acetyl-3-formyl-7-azaindole CAS No. 155819-07-1](/img/structure/B143153.png)
1-Acetyl-3-formyl-7-azaindole
Overview
Description
1-Acetyl-3-formyl-7-azaindole is an indole derivative . It has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-3-formyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with acetyl and formyl substituents . Further structural insights could be obtained through X-ray crystallography , but specific data for this compound is not available in the retrieved information.Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyl-3-formyl-7-azaindole are not detailed in the retrieved data, azaindoles in general have been used in various chemical reactions due to their interesting biochemical and biophysical properties .Scientific Research Applications
Synthesis of Bioactive Pyridines
1-acetyl-3-formyl-7-azaindole: serves as a precursor in the synthesis of substituted pyridines, which are crucial structural motifs in numerous bioactive molecules. The compound’s ability to undergo ring cleavage reactions facilitates the creation of pyridines with diverse functional groups, such as esters, sulfones, and phosphonates . These pyridines are integral to the development of new drugs and natural product conjugates.
Medicinal Chemistry
In medicinal chemistry, 1-acetyl-3-formyl-7-azaindole is utilized for the introduction of various bio-relevant functional groups into pyridine scaffolds. This is particularly important for creating molecules with anti-inflammatory and anti-viral activities, as well as those that can alleviate drug resistance to chemotherapy agents like paclitaxel and doxorubicin .
Agricultural Chemistry
The compound’s derivatives play a role in agricultural chemistry by providing a robust synthetic route for incorporating sulfone and phosphonate moieties on the pyridine scaffold. These modifications can lead to the development of new agrochemicals with enhanced efficacy and safety profiles .
Chemical Proteomics
1-acetyl-3-formyl-7-azaindole: is used in chemical proteomics for the synthesis of pyridine-containing molecules that can be used in the study of protein functions and interactions. This application is crucial for understanding biological processes and developing targeted therapies .
Organic Synthesis Methodology
This compound is involved in advanced organic synthesis methodologies. It acts as a building block for constructing complex organic molecules through selective introduction of multiple functional groups, showcasing the versatility of indole derivatives in organic synthesis .
Drug and Natural Product Conjugation
1-acetyl-3-formyl-7-azaindole: is instrumental in direct drug and natural product conjugation processes. It provides a privileged pyridine scaffold that can be used to create biologically relevant molecules, enhancing the pharmacological properties of existing drugs .
Development of Vitamins and Nutraceuticals
The compound’s derivatives are used in the development of vitamins and nutraceuticals. By introducing various functional groups into the pyridine ring, researchers can improve the biological activities and physical properties of vitamin analogs .
Synthesis of Heterocyclic Compounds
Lastly, 1-acetyl-3-formyl-7-azaindole is key in the synthesis of heterocyclic compounds, which are found in many natural products, drug molecules, and materials. The ability to introduce diverse functional groups into these structures is essential for the discovery and design of new materials with specific properties .
Mechanism of Action
Mode of Action
It is known that azaindole derivatives can interact with various cellular components, potentially altering their function .
Pharmacokinetics
As a small molecule with a molecular weight of 188.18 , it is likely to have good absorption and distribution properties.
Result of Action
As an azaindole derivative, it may have a broad range of effects depending on the specific targets it interacts with .
properties
IUPAC Name |
1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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